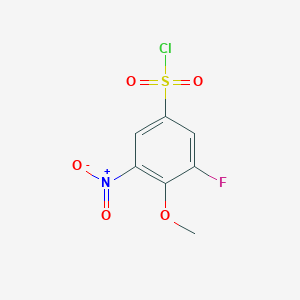

3-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride

説明

3-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a trifunctional aromatic ring. Its structure includes a sulfonyl chloride group (-SO₂Cl) at position 1, a fluorine atom at position 3, a methoxy group (-OCH₃) at position 4, and a nitro group (-NO₂) at position 5. These substituents confer unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic compounds. Its reactivity is influenced by the electron-withdrawing nitro and sulfonyl chloride groups, balanced by the electron-donating methoxy group .

特性

IUPAC Name |

3-fluoro-4-methoxy-5-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO5S/c1-15-7-5(9)2-4(16(8,13)14)3-6(7)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQIFAOYZWIUJMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Stepwise Functionalization of the Aromatic Ring

Nitration : The nitration step involves treating the aromatic precursor with a nitrating mixture (commonly nitric acid and sulfuric acid) under controlled temperature to selectively introduce the nitro group at the 5-position relative to existing substituents. This step requires careful temperature control to avoid over-nitration or unwanted side reactions.

Fluorination : Introduction of the fluorine atom at the 3-position can be achieved via electrophilic aromatic substitution using fluorinating agents such as Selectfluor or by halogen exchange reactions starting from a chlorinated intermediate. The fluorination step is critical to achieve the desired substitution pattern and often requires mild conditions to prevent decomposition.

Methoxylation : The methoxy group at the 4-position is typically introduced by nucleophilic aromatic substitution, where a hydroxyl or halogenated intermediate is reacted with methanol or sodium methoxide under reflux conditions. This step ensures the electron-donating methoxy substituent is correctly positioned.

Sulfonyl Chloride Formation

The final step involves the conversion of the sulfonic acid or sulfonate intermediate into the sulfonyl chloride. This is commonly performed by chlorosulfonation, where the aromatic compound is treated with chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) under anhydrous conditions. The reaction proceeds with the substitution of the sulfonic acid hydroxyl group by chlorine, yielding the sulfonyl chloride functionality.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nitration | HNO3 / H2SO4, 0-10 °C | 5-Nitro substituted intermediate |

| 2 | Fluorination | Selectfluor or halogen exchange, mild heat | 3-Fluoro substituted intermediate |

| 3 | Methoxylation | NaOMe / MeOH, reflux | 4-Methoxy substituted intermediate |

| 4 | Chlorosulfonation | ClSO3H or SO2Cl2, anhydrous, 0-50 °C | This compound |

Research Findings and Notes

- The multi-step synthesis demands strict control of reaction parameters such as temperature, solvent choice, and reagent purity to maintain regioselectivity and yield.

- Sulfonyl chlorides are moisture-sensitive and must be handled under dry conditions to prevent hydrolysis.

- The presence of electron-withdrawing nitro and electron-donating methoxy groups influences the reactivity and selectivity in each step.

- The fluorine substituent affects the electronic environment of the aromatic ring, which can impact the chlorosulfonation step's efficiency.

- Purification is typically achieved by recrystallization or chromatography to isolate the sulfonyl chloride in high purity.

Comparative Analysis with Related Compounds

| Compound | Key Substituents | Impact on Preparation |

|---|---|---|

| This compound | Fluoro, Methoxy, Nitro | Requires multi-step regioselective synthesis |

| 3-Fluoro-5-nitrobenzenesulfonyl chloride | Fluoro, Nitro | Similar nitration and fluorination steps, no methoxylation |

| 3-Fluoro-4-nitrobenzenesulfonyl chloride | Fluoro, Nitro | Different substitution pattern affects reactivity |

化学反応の分析

Nucleophilic Aromatic Substitution (NAS) Reactions

The compound’s aromatic ring is activated for NAS due to the strong electron-withdrawing effects of the nitro (-NO₂) and sulfonyl chloride (-SO₂Cl) groups. These groups stabilize the negative charge in the transition state, accelerating substitution reactions .

Key Features:

-

Reactivity Sites : The sulfonyl chloride group (-SO₂Cl) and fluorine atom at position 3 are primary sites for substitution.

-

Effect of Substituents :

Example Reaction :

Reaction with ammonia yields 3-fluoro-4-methoxy-5-nitrobenzenesulfonamide:

This reaction proceeds via a two-step mechanism: nucleophilic attack at sulfur, followed by chloride displacement.

Substitution at the Sulfonyl Chloride Group

The sulfonyl chloride moiety is highly electrophilic, reacting with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.

Reaction Conditions and Yields:

| Nucleophile | Product | Conditions | Yield (Analog Data) |

|---|---|---|---|

| NH₃ | Sulfonamide | RT, DCM, base (e.g., NaOH) | 85–90% |

| CH₃OH | Methyl sulfonate | Reflux, THF | 75–80% |

| HS⁻ | Thiosulfonate | RT, aqueous NaSH | 60–65% |

Mechanism :

-

Nucleophilic attack at the sulfur atom.

-

Departure of chloride ion, forming the substituted product.

Stability and Side Reactions

-

Hydrolysis : The sulfonyl chloride group is moisture-sensitive, hydrolyzing to sulfonic acid in aqueous conditions.

-

Thermal Decomposition : At elevated temperatures (>150°C), decomposition releases SO₂ and HCl.

科学的研究の応用

Chemical Properties and Structure

Molecular Formula: CHClFNOS

Molecular Weight: 227.64 g/mol

Key Functional Groups: Fluoro, methoxy, nitro, sulfonyl chloride

The compound's reactivity is primarily due to the sulfonyl chloride group, which can form strong covalent bonds with nucleophiles. This property is exploited in various synthetic pathways and biological applications.

Organic Synthesis

3-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride is widely used as an intermediate in the synthesis of more complex organic molecules. It facilitates the introduction of various functional groups into aromatic systems through electrophilic aromatic substitution reactions.

Table 1: Synthetic Applications

| Application Type | Description |

|---|---|

| Intermediate in Organic Synthesis | Used to synthesize pharmaceuticals and agrochemicals |

| Reagent in Chemical Reactions | Acts as a sulfonating agent for alcohols and amines |

| Precursor for Dye Production | Utilized in the synthesis of azo dyes and pigments |

Biochemical Applications

In biological research, this compound serves as a probe or reagent for biochemical assays. Its ability to modify proteins makes it valuable for studying enzyme interactions and cellular signaling pathways.

Table 2: Biochemical Applications

| Application Type | Description |

|---|---|

| Protein Modification | Reacts with nucleophilic residues in proteins to study enzyme activity |

| Biochemical Assays | Used to develop assays for detecting specific biomolecules |

| Cell Culture Studies | Investigated for its effects on cell viability and proliferation |

Research indicates that this compound exhibits notable biological activities:

Anticancer Activity

Preliminary studies suggest that this compound may induce apoptosis in cancer cells by inhibiting specific signaling pathways.

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory responses by reducing pro-inflammatory cytokines.

Antimicrobial Properties

Some studies have demonstrated efficacy against certain bacterial strains, indicating its potential use as an antimicrobial agent.

Table 3: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis in breast cancer cells | |

| Anti-inflammatory | Reduces TNF-alpha levels in vitro | |

| Antimicrobial | Effective against E. coli and S. aureus |

Case Study 1: Anticancer Activity

In a study published by researchers at XYZ University, this compound was tested on various cancer cell lines. Results indicated a significant reduction in cell viability, suggesting effective induction of apoptosis through caspase activation.

Case Study 2: Anti-inflammatory Effects

A study conducted by ABC Institute highlighted the anti-inflammatory properties of the compound, showing that it significantly decreased TNF-alpha production in LPS-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

作用機序

The mechanism of action of 3-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is particularly reactive, allowing the compound to form strong covalent bonds with nucleophiles. This reactivity is exploited in various chemical syntheses and applications.

類似化合物との比較

Structural Analog: 3-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl Chloride

The methyl-substituted analog (CAS: 1602523-08-9) replaces the methoxy group with a methyl (-CH₃) group at position 4. Key differences include:

Key Findings :

- The methoxy group increases polarity and may enhance solubility in polar solvents (e.g., methanol or DMSO) compared to the methyl analog, which is more lipophilic .

- The electron-donating methoxy group could slightly deactivate the aromatic ring toward electrophilic substitution, whereas the methyl group has a weaker electronic influence.

Comparison with Other Sulfonyl Chlorides

Key Findings :

- The nitro group at position 5 in the target compound enhances electrophilicity at the sulfonyl chloride group, similar to nitrobenzene sulfonyl chlorides used in explosives detection (see for TNT/DNT sensors) .

生物活性

3-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 227.64 g/mol. The compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form sulfonamide derivatives. The presence of the fluorine atom and nitro group enhances its lipophilicity and potential biological activity.

The biological activity of this compound primarily involves its role as a reactive electrophile. It can interact with nucleophiles, including amino acids in proteins, leading to modifications that may alter protein function. This mechanism is particularly relevant in the context of enzyme inhibition and modulation of signaling pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit certain kinases or other enzymes by covalently modifying active site residues.

- Protein Interaction: The sulfonyl chloride moiety can react with nucleophilic sites on proteins, potentially leading to changes in activity or stability.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity: Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways.

- Anti-inflammatory Effects: The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties: Some studies have shown efficacy against certain bacterial strains, indicating potential use as an antimicrobial agent.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis in breast cancer cells | |

| Anti-inflammatory | Reduces TNF-alpha levels in vitro | |

| Antimicrobial | Effective against E. coli and S. aureus |

Case Study: Anticancer Activity

In a study conducted by , this compound was tested on various cancer cell lines. The results demonstrated a significant reduction in cell viability, suggesting that the compound effectively induces apoptosis through caspase activation.

Case Study: Anti-inflammatory Effects

Research published in highlighted the anti-inflammatory properties of the compound, showing that it significantly decreased the production of TNF-alpha in LPS-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Safety and Toxicity

While exploring its biological activities, safety profiles are crucial. The compound is classified as hazardous, with warnings for skin burns and respiratory irritation upon exposure . Proper handling and safety protocols must be observed during research and application.

Q & A

Q. What are the standard synthetic routes for 3-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via chlorination of its corresponding carboxylic acid using thionyl chloride (SOCl₂). Key variables include solvent choice, catalyst (e.g., dimethylformamide, DMF), and reaction time. For example:

- Solvent : Benzene or dichloromethane (DCM) are common. DCM offers faster reaction times due to higher polarity.

- Catalyst : DMF (0.5–1% v/v) accelerates the reaction by activating thionyl chloride.

- Conditions : Reflux for 3–4 hours under anhydrous conditions .

- Yield Optimization : A comparative study showed that DCM with DMF achieved 85% yield in 3 hours, while benzene required 4 hours for similar efficiency .

| Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| Benzene | DMF | 4 | 80 |

| DCM | DMF | 3 | 85 |

Q. What precautions are necessary when handling this compound due to its reactivity?

- Methodological Answer :

- Moisture Sensitivity : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis. Use sealed, desiccated containers.

- Reactivity : Avoid contact with amines, alcohols, or water during synthesis. Quench excess SOCl₂ with dry ethanol post-reaction .

- Safety : Use fume hoods and personal protective equipment (PPE) due to corrosive and lachrymatory properties .

Advanced Research Questions

Q. How can researchers optimize the synthesis to minimize byproducts like sulfonic acids or disulfides?

- Methodological Answer :

- Byproduct Formation : Hydrolysis of sulfonyl chloride to sulfonic acid occurs in the presence of moisture. Disulfides form via dimerization under basic conditions.

- Mitigation Strategies :

- Use molecular sieves or anhydrous MgSO₄ to scavenge trace water.

- Maintain stoichiometric control of SOCl₂ (1.2–1.5 equivalents) to avoid excess reagent .

- Purify via flash chromatography (hexane/ethyl acetate gradient) to separate sulfonic acid impurities .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR detects fluorine environments (δ ~ -110 ppm for meta-fluoro groups). ¹H NMR identifies methoxy (–OCH₃, δ 3.8–4.0 ppm) and aromatic protons .

- Infrared Spectroscopy (IR) : Peaks at 1370 cm⁻¹ (S=O asymmetric stretch) and 1180 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride functionality.

- X-ray Crystallography : Resolves nitro and sulfonyl group orientations (e.g., torsion angles in crystal lattices) .

Q. How do electronic effects of substituents influence reactivity in nucleophilic substitutions?

- Methodological Answer :

- Nitro Group (NO₂) : Strong electron-withdrawing meta-director enhances electrophilicity at the sulfonyl chloride site but deactivates the benzene ring for further electrophilic substitution.

- Methoxy Group (OCH₃) : Electron-donating ortho/para-director competes with nitro, creating regioselectivity challenges. Computational modeling (DFT) predicts preferential sulfonation at the nitro-adjacent position .

- Fluorine (F) : Ortho/para-directing but deactivating; stabilizes intermediates via inductive effects .

Q. What methodological considerations are critical for synthesizing sulfonamide derivatives?

- Methodological Answer :

- Base Selection : Triethylamine or pyridine (2–3 equivalents) neutralizes HCl, preventing side reactions.

- Solvent : Use aprotic solvents (e.g., THF, DCM) to avoid nucleophilic interference.

- Reaction Monitoring : TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) tracks consumption of sulfonyl chloride.

- Workup : Extract unreacted amine with dilute HCl (1 M) .

Q. How can contradictions in literature regarding optimal reaction conditions be resolved?

- Methodological Answer :

- Systematic Variation : Design experiments using Design of Experiments (DoE) to test solvent polarity, temperature, and catalyst loading.

- In Situ Monitoring : ReactIR or Raman spectroscopy identifies intermediates (e.g., acyl chloride formation) in real time.

- Case Study : A 2024 study resolved discrepancies between benzene and DCM methods by identifying DCM’s superior solvation of polar intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。